5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
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Overview
Description
5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline is an organic compound with the molecular formula C11H13ClN2O. It is a derivative of aniline, featuring a chloro substituent and an oxazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4,4-dimethyl-2-oxazoline under reducing conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Lacks the chloro substituent, resulting in different chemical and biological properties.
5-Chloro-2-(2,4-dichlorophenoxy)aniline: Contains additional chloro substituents, which can affect its reactivity and applications.
Uniqueness
5-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline is unique due to the presence of both the chloro substituent and the oxazoline ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
5-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)6-15-10(14-11)8-4-3-7(12)5-9(8)13/h3-5H,6,13H2,1-2H3 |
InChI Key |
RGYDHSZTJYVFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Cl)N)C |
Origin of Product |
United States |
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